Cas no 20485-22-7 (Butanoic acid,1-methyl-1H-indol-3-yl ester)

Butanoic acid, 1-methyl-1H-indol-3-yl ester is a specialized ester derivative formed by the reaction of butanoic acid with 1-methyl-1H-indol-3-ol. This compound is of interest in organic synthesis and pharmaceutical research due to its indole-based structure, which is a common motif in bioactive molecules. Its ester linkage enhances lipophilicity, potentially improving membrane permeability in drug design applications. The presence of the methyl group on the indole nitrogen may influence reactivity and stability. This product is primarily utilized as an intermediate in the development of more complex heterocyclic compounds, particularly those targeting neurological or antimicrobial pathways. Proper handling under inert conditions is recommended due to potential sensitivity to moisture or oxidation.
Butanoic acid,1-methyl-1H-indol-3-yl ester structure
20485-22-7 structure
Product Name:Butanoic acid,1-methyl-1H-indol-3-yl ester
CAS No:20485-22-7
MF:C13H15NO2
MW:217.263703584671
CID:274419
PubChem ID:88557
Update Time:2025-10-29

Butanoic acid,1-methyl-1H-indol-3-yl ester Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,1-methyl-1H-indol-3-yl ester
    • (1-methylindol-3-yl) butanoate
    • 1-methyl-1H-indol-3-yl butanoate
    • 1-Methyl-1H-indol-3-yl butyrate
    • N-Methylindox-3-yl butyrate
    • Butanoic acid, 1-methyl-1H-indol-3-yl ester
    • DTXSID5066619
    • FD10328
    • CS-0358198
    • A879602
    • 1-Methyl-1H-indol-3-ylbutyrate
    • AKOS003325208
    • 20485-22-7
    • (1-Methylindol -3-yl ) butanoate
    • DTXCID9036307
    • JVYIBVQFERSMOP-UHFFFAOYSA-N
    • DB-309613
    • STK448067
    • MDL: MFCD00050399
    • Inchi: 1S/C13H15NO2/c1-3-6-13(15)16-12-9-14(2)11-8-5-4-7-10(11)12/h4-5,7-9H,3,6H2,1-2H3
    • InChI Key: JVYIBVQFERSMOP-UHFFFAOYSA-N
    • SMILES: O(C(CCC)=O)C1=CN(C)C2C=CC=CC=21

Computed Properties

  • Exact Mass: 217.11
  • Monoisotopic Mass: 217.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 31.2Ų

Experimental Properties

  • Density: 1.09
  • Boiling Point: 352.6°Cat760mmHg
  • Flash Point: 167°C
  • Refractive Index: 1.552

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Butanoic acid,1-methyl-1H-indol-3-yl ester Suppliers

Amadis Chemical Company Limited
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(CAS:20485-22-7)Butanoic acid,1-methyl-1H-indol-3-yl ester
Order Number:A879602
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:01
Price ($):627.0
Email:sales@amadischem.com

Additional information on Butanoic acid,1-methyl-1H-indol-3-yl ester

Butanoic Acid, 1-Methyl-1H-Indol-3-Yl Ester (CAS No. 20485-22-7)

The compound Butanoic acid, 1-methyl-1H-indol-3-yl ester (CAS No. 20485-22-7) is a chemically synthesized organic compound with a unique structure that combines a butanoic acid moiety with an indole derivative. This compound has garnered attention in various fields, including pharmaceutical research, agrochemical development, and material science, due to its potential applications and intriguing chemical properties.

Butanoic acid, 1-methyl-1H-indol-3-yl ester is characterized by its indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole moiety is further substituted at the 3-position with an ester group derived from butanoic acid. This substitution pattern imparts the compound with unique electronic and steric properties, making it a valuable substrate for further chemical modifications and functionalization.

Recent studies have highlighted the potential of Butanoic acid, 1-methyl-1H-indol-3-yl ester in the development of bioactive molecules. Researchers have explored its role as a precursor for synthesizing various heterocyclic compounds, which are known for their pharmacological activities. For instance, derivatives of this compound have shown promise in anti-inflammatory and antioxidant assays, suggesting its potential application in drug discovery.

In terms of synthesis, Butanoic acid, 1-methyl-1H-indol-3-yl ester can be prepared via several routes. One common method involves the nucleophilic attack of the indole oxygen on an activated butanoate ester under mild conditions. This reaction is often facilitated by the presence of a base or by using microwave-assisted synthesis techniques to enhance reaction efficiency and selectivity.

The physical properties of Butanoic acid, 1-methyl-1H-indol-3-yliester include a melting point of approximately 95°C and a boiling point around 350°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions and chromatographic separations.

From an environmental perspective, Butanoic acid, 1-methyl-1H-indol-3-yliester has been studied for its biodegradability and ecological impact. Preliminary studies indicate that it undergoes moderate biodegradation under aerobic conditions, though further research is needed to fully understand its environmental fate and potential risks.

In conclusion, Butanoic acid, 1-methyl-1H-indol -3-yliester (CAS No. 20485 -22 -7) is a versatile compound with significant potential in multiple scientific domains. Its unique structure and reactivity make it an attractive target for further research and development in the creation of novel bioactive agents and advanced materials.

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Amadis Chemical Company Limited
(CAS:20485-22-7)Butanoic acid,1-methyl-1H-indol-3-yl ester
A879602
Purity:99%
Quantity:1g
Price ($):627.0
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